2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol
Overview
Description
Scientific Research Applications
Bioproduction and Downstream Processing
Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol
This review highlights the significant cost associated with the separation of diols from fermentation broth in microbial production. Techniques such as evaporation, distillation, and membrane filtration are discussed. The paper emphasizes the need for improvements in yield, purity, and energy consumption in the downstream processing of biologically produced diols (Zhi-Long Xiu & A. Zeng, 2008).
Flavor Compounds in Foods
Branched chain aldehydes production and breakdown pathways and relevance for flavour in foods
This paper reviews the production and degradation of branched aldehydes from amino acids, significant for flavor in many food products. It underlines the metabolic conversions, microbial, and food composition aspects influencing the formation of these aldehydes (B. Smit, W. Engels, & G. Smit, 2009).
Chemical Production from Glycerol
Sustainable value-added C3 chemicals from glycerol transformations
This review focuses on the conversion of glycerol, a by-product of biodiesel production, into valuable C3 chemicals like acrolein, lactic acid, and 1,3-propanediol. It discusses the importance of developing heterogeneous catalysts for efficient processes and the recent progress in this area, highlighting the potential for sustainable and atomically economic production of C3 chemicals from glycerol (Yuan Wang, Yang Xiao, & G. Xiao, 2019).
properties
IUPAC Name |
2-[(1-hydroxycyclobutyl)methylamino]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-7(5-11)9-6-8(12)2-1-3-8/h7,9-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEGXGOEGZGVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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